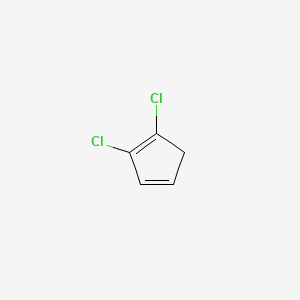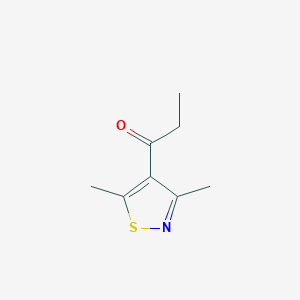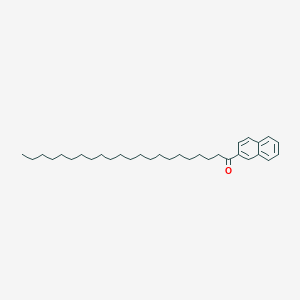
Dimethyl(3-methylbutyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(3-methylbutyl)phenylsilane is an organosilicon compound with the molecular formula C13H22Si It is a derivative of phenylsilane, where the phenyl group is substituted with a dimethyl(3-methylbutyl) group
Vorbereitungsmethoden
Dimethyl(3-methylbutyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a Grignard reagent, such as 3-methylbutylmagnesium bromide, under anhydrous conditions. The reaction proceeds as follows:
-
Grignard Reaction: : Phenylsilane reacts with 3-methylbutylmagnesium bromide to form the desired product. [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{MgBrH} ]
-
Reduction: : The intermediate product can be further reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dimethyl(3-methylbutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors like phenylsilane or sodium borohydride (NaBH4) to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, diethyl ether), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
Dimethyl(3-methylbutyl)phenylsilane has several scientific research applications:
Organic Synthesis: It is used as a silylating agent in the synthesis of various organic compounds, including enol ethers and polymers.
Materials Science: The compound is utilized in the production of polysilanes, which have applications in organic electronic devices due to their unique electro- and photochemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is employed in the manufacturing of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which dimethyl(3-methylbutyl)phenylsilane exerts its effects involves its ability to act as a hydride donor in reduction reactions. The silicon-hydrogen bond in the compound is relatively weak, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound facilitates the transfer of hydride ions to various substrates, leading to the formation of reduced products.
Vergleich Mit ähnlichen Verbindungen
Dimethyl(3-methylbutyl)phenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler analog with a phenyl group and three hydrogen atoms attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Dimethylphenylsilane (C6H5Si(CH3)2H): Similar to this compound but with two methyl groups instead of the 3-methylbutyl group. It is also used as a silylating agent and in hydrosilylation reactions.
Trimethylphenylsilane (C6H5Si(CH3)3): Contains three methyl groups attached to silicon. It is used in the synthesis of organosilicon compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
112197-44-1 |
|---|---|
Molekularformel |
C13H22Si |
Molekulargewicht |
206.40 g/mol |
IUPAC-Name |
dimethyl-(3-methylbutyl)-phenylsilane |
InChI |
InChI=1S/C13H22Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3 |
InChI-Schlüssel |
VZNXEDZOKIHHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


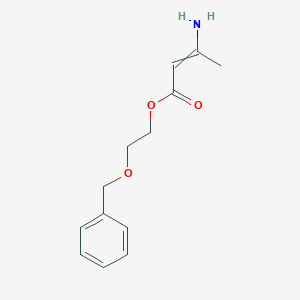

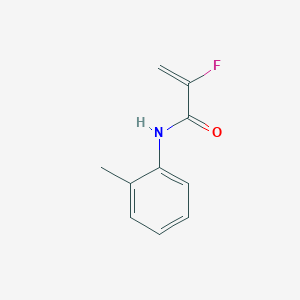
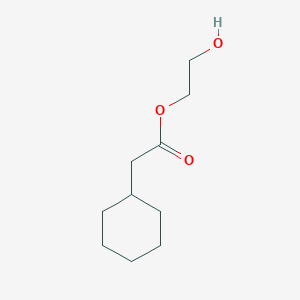
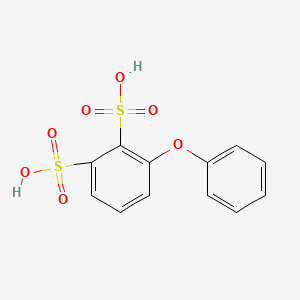

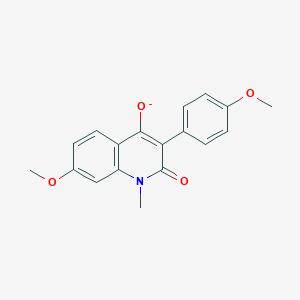
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
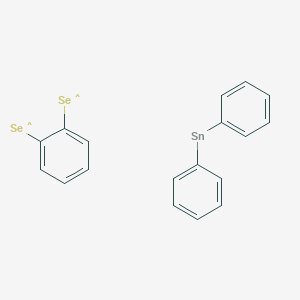

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
